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molecular formula C8H9BrO B072038 1-Bromo-4-(methoxymethyl)benzene CAS No. 1515-88-4

1-Bromo-4-(methoxymethyl)benzene

Cat. No. B072038
M. Wt: 201.06 g/mol
InChI Key: JIMMXGXOJQXOQA-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

In THF (200 ml) was dissolved 4-bromobenzyl alcohol (19.8 g), and to the solution was added under ice-cooling 65% sodium hydride (3.6 g). The mixture was stirred at room temperature for 30 minutes, and to the mixture was added dropwise under ice-cooling iodomethane (8.0 ml). The mixture was stirred at room temperature for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=12/1) to give 1-bromo-4-(methoxymethyl)benzene (14.8 g). In THF (10 ml) was dissolved 1-bromo-4-(methoxymethyl)benzene (12.8 g), and to the mixture was added dropwise at−78° C. 1.6M n-butyllithium/hexane (42.4 ml). The mixture was stirred for 1 hour, and to the mixture was added dropwise a solution of trimethyl borate (19.2 g) in THF (38.4 ml). The mixture was stirred for30 minutes and warmed to room temperature. To the mixture was added 5% sulfuric acid (124 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was washed with hexane/isopropylether to give 4-(methoxymethyl)phenyl borate (6.3 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.8 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:13].O>C1COCC1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:7][CH3:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
19.8 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the solution was added under ice-
ADDITION
Type
ADDITION
Details
to the mixture was added dropwise under ice-
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (hexane/ethyl acetate=12/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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